molecular formula C12H16N2O3 B8801337 Benzyl (3s,4s)-3-amino-4-hydroxypyrrolidine-1-carboxylate

Benzyl (3s,4s)-3-amino-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B8801337
M. Wt: 236.27 g/mol
InChI Key: IXPLJRREJIUKLG-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl (3s,4s)-3-amino-4-hydroxypyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

benzyl (3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C12H16N2O3/c13-10-6-14(7-11(10)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8,13H2/t10-,11-/m0/s1

InChI Key

IXPLJRREJIUKLG-QWRGUYRKSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1C(=O)OCC2=CC=CC=C2)O)N

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6.5 g benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate in 80 mL 33% aqueous ammonia solution was stirred 20 h in a closed vessel. The reaction was cooled and extracted with dichlormethane. The organic layer was washed with sodium chloride solution and evaporated to give 6.1 g of the desired product.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of racemic trans-benzyl 3-azido-4-hydroxypyrrolidine-1-carboxylate (2.96 g, 11.29 mmol) (Method 195) and triphenylphosphine (3.11 g, 11.85 mmol) in THF (25 mL) was stirred at rt for 7 h. Water (2 mL, 111 mmol) was then added and the mixture then stirred at 50° C. overnight. The mixture was then concentrated under reduced pressure, and the residue was purified via silica gel chromatography (100% DCM to 37:3:60/methanol:Et3N:DCM) to yield the title compound (2.96 g, 11.29 mmol) as an oil. 1H NMR (400 MHz, Dichloromethane-d2) δ ppm 7.38-7.19 (m, 5 H), 5.02 (s, 2 H), 3.89 (brs, 1 H), 3.62 (dd, 2 H), 3.29-3.15 (m, 2 H), 3.12-3.01 (m, 1 H); m/z 236.
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
3.11 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

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